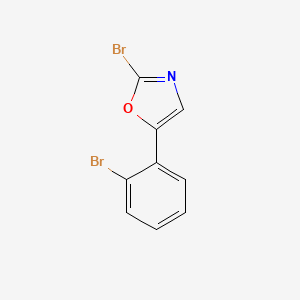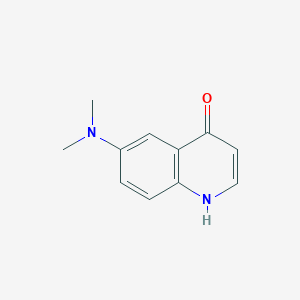
Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine: is a synthetic amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a difluoromethyl group on the tyrosine side chain. These modifications enhance the compound’s stability and reactivity, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine typically involves multiple steps:
Protection of the amino group: The amino group of tyrosine is protected using the Fmoc group.
Methylation: The nitrogen atom is methylated using methylating agents such as methyl iodide.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using reagents like difluoromethyl bromide under specific conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions may target the carbonyl groups or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a building block.
- Serves as a precursor for the synthesis of more complex molecules.
Biology:
- Incorporated into peptides for studying protein interactions and functions.
- Used in the design of enzyme inhibitors.
Medicine:
- Potential applications in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry:
- Utilized in the production of specialized peptides and proteins for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The difluoromethyl group can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Fmoc-L-Tyrosine: Lacks the methyl and difluoromethyl modifications.
Fmoc-L-N-Methyl-Tyrosine: Lacks the difluoromethyl group.
Fmoc-L-Difluoromethyl-Tyrosine: Lacks the methyl group on the nitrogen atom.
Uniqueness: Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine is unique due to the combination of the Fmoc protecting group, the methyl group on the nitrogen atom, and the difluoromethyl group on the tyrosine side chain
Properties
Molecular Formula |
C26H23F2NO5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S)-3-[4-(difluoromethoxy)phenyl]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C26H23F2NO5/c1-29(23(24(30)31)14-16-10-12-17(13-11-16)34-25(27)28)26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,25H,14-15H2,1H3,(H,30,31)/t23-/m0/s1 |
InChI Key |
DGDWFISMDASVTB-QHCPKHFHSA-N |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)




![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)





